molecular formula C7H7BN2O3 B3224423 (5-Cyano-2-methoxypyridin-3-yl)boronic acid CAS No. 1231231-15-4

(5-Cyano-2-methoxypyridin-3-yl)boronic acid

Cat. No.: B3224423
CAS No.: 1231231-15-4
M. Wt: 177.96 g/mol
InChI Key: IVQRJPCEJUPSMX-UHFFFAOYSA-N
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Description

(5-Cyano-2-methoxypyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C7H7BN2O3 and its molecular weight is 177.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 178.0549723 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-cyano-2-methoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O3/c1-13-7-6(8(11)12)2-5(3-9)4-10-7/h2,4,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQRJPCEJUPSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726116
Record name (5-Cyano-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231231-15-4
Record name (5-Cyano-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Cyano-2-methoxypyridin-3-yl)boronic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (5-Cyano-2-methoxypyridin-3-yl)boronic acid (CAS 1231231-15-4), a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical characteristics, plausible synthetic routes, and its pivotal role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. Furthermore, it explores its potential in the synthesis of diverse molecular scaffolds for therapeutic applications.

Introduction: The Strategic Importance of Substituted Pyridines and Boronic Acids

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its presence is critical for establishing key interactions with biological targets, influencing physicochemical properties, and modulating pharmacokinetic profiles. Boronic acids, in turn, have emerged as indispensable tools in synthetic organic chemistry due to their stability, low toxicity, and versatile reactivity in cross-coupling reactions.[2] The convergence of these two entities in molecules like this compound offers a powerful platform for the efficient construction of complex molecular architectures, accelerating the drug discovery process.[1][3]

This compound is a trifunctional reagent, presenting a pyridine core substituted with a methoxy group (an electron-donating group), a cyano group (an electron-withdrawing group), and a boronic acid moiety. This unique arrangement of functional groups with opposing electronic properties makes it a highly versatile and tunable building block for creating novel chemical entities.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1231231-15-4-
Molecular Formula C7H7BN2O3-
Molecular Weight 177.96 g/mol -
Appearance Likely a white to off-white solidBased on similar arylboronic acids.[1]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General solubility of arylboronic acids.
Stability Arylboronic acids can be sensitive to air and moisture, and may undergo dehydration to form boroxines (cyclic anhydrides).[4] They are also prone to protodeboronation under certain conditions.[5]General stability of arylboronic acids.[4]

Safe Handling and Storage:

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Storage: Store in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[6] Warehouses should be well-ventilated and away from direct sunlight.[6]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Plausible Synthetic Routes

A logical starting material would be a dihalogenated pyridine, such as 3-bromo-5-chloro-2-methoxypyridine. The synthetic strategy would involve the selective functionalization of one halogenated position to introduce the cyano group, followed by a metal-halogen exchange and borylation at the other halogenated position.

Proposed Synthetic Workflow:

G A 3-Bromo-5-chloro-2-methoxypyridine B Nucleophilic Aromatic Substitution (e.g., CuCN, DMF, heat) A->B Step 1 C 5-Bromo-3-cyano-2-methoxypyridine B->C D Metal-Halogen Exchange (e.g., n-BuLi or i-PrMgCl, THF, -78 °C) C->D Step 2 E Lithium or Magnesium Intermediate D->E F Borylation (e.g., Triisopropyl borate) E->F Step 3 G Boronate Ester Intermediate F->G H Acidic Hydrolysis (e.g., HCl or H2SO4) G->H Step 4 I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Cyanation: To a solution of 3-bromo-5-chloro-2-methoxypyridine in a suitable solvent like DMF, add copper(I) cyanide. Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by quenching with an aqueous solution of ferric chloride and ammonia, followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield 5-bromo-3-cyano-2-methoxypyridine.

  • Metal-Halogen Exchange and Borylation: Dissolve 5-bromo-3-cyano-2-methoxypyridine in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of n-butyllithium or isopropylmagnesium chloride. Stir the mixture at this temperature for a specified time to ensure complete metal-halogen exchange.

  • Borylation: To the resulting organometallic intermediate, add triisopropyl borate dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The resulting mixture is stirred vigorously for a few hours to hydrolyze the boronate ester. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude boronic acid can be purified by recrystallization or chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[9][10] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate).[10][11]

The Catalytic Cycle of the Suzuki-Miyaura Reaction:

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][12]

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B D [R-Pd(II)L2-X] (Palladium(II) Complex) B->D C R-X (Aryl/Heteroaryl Halide) C->B E Transmetalation D->E H [R-Pd(II)L2-Ar] E->H F Ar-B(OH)2 (this compound) F->E G Base (e.g., K2CO3) G->E I Reductive Elimination H->I I->A Regeneration of Pd(0) Catalyst J R-Ar (Coupled Product) I->J

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Substituents on Reactivity:

The electronic nature of the substituents on the pyridine ring of this compound plays a crucial role in its reactivity.

  • Methoxy Group (-OCH3): As an electron-donating group, the methoxy substituent increases the electron density on the pyridine ring. This can enhance the rate of transmetalation, a key step in the catalytic cycle.[13][14]

  • Cyano Group (-CN): The strongly electron-withdrawing cyano group decreases the electron density of the ring. While electron-withdrawing groups on the boronic acid partner can sometimes be unfavorable for the Suzuki reaction, the overall electronic nature of the pyridine ring and the specific reaction conditions will determine the outcome.[13] The presence of both an electron-donating and an electron-withdrawing group offers opportunities for fine-tuning the reactivity and for further functionalization of the coupled product.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 eq.).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for generating diverse molecular scaffolds in drug discovery programs.

G cluster_0 Core Building Block cluster_1 Suzuki Coupling Partners cluster_2 Generated Scaffolds cluster_3 Potential Therapeutic Areas A This compound B Aryl Halides A->B C Heteroaryl Halides A->C D Biaryl Compounds B->D E Heterobiaryl Compounds C->E F Oncology D->F G Infectious Diseases D->G H Neurological Disorders D->H E->F E->G E->H

Caption: Application of the core building block in generating diverse molecular scaffolds.

The introduction of the 5-cyano-2-methoxypyridine moiety can impart desirable properties to a lead compound, such as:

  • Modulation of Physicochemical Properties: The cyano group can act as a hydrogen bond acceptor and influence the polarity and solubility of the molecule. The methoxy group can also participate in hydrogen bonding and affect lipophilicity.

  • Metabolic Stability: The pyridine ring is often more resistant to metabolic degradation compared to a phenyl ring.

  • Bioisosteric Replacement: The substituted pyridine ring can serve as a bioisostere for other aromatic or heteroaromatic systems, allowing for the fine-tuning of biological activity and ADME properties.

  • Scaffold for Further Diversification: The cyano group can be further transformed into other functional groups, such as an amine or a carboxylic acid, providing a handle for further library synthesis.

Conclusion

This compound is a strategically important and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a pyridine core with electronically distinct substituents, coupled with the synthetic utility of the boronic acid moiety, provides a powerful tool for the efficient synthesis of novel and complex molecules. This in-depth guide has provided a comprehensive overview of its properties, plausible synthesis, and its central role in Suzuki-Miyaura cross-coupling reactions, highlighting its significant potential in the development of new therapeutic agents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (13), 1774-1775. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]

  • Chem-Space. (n.d.). Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. [Link]

  • Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki–Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Li, W., et al. (2014). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2014(6), 213-247. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

  • Campeau, L. C., et al. (2013). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 91(9), 833-837. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Sunkari, Y. K., et al. (2021). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with DNA-conjugated aryl iodides for DNA-encoded libraries. ResearchGate. [Link]

  • Lassalas, P., et al. (2016). Recent progress in the synthesis of borinic acid derivatives. Molecules, 21(9), 1146. [Link]

  • Pinto, A., et al. (2013). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. [Link]

  • Gildner, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1641–1649. [Link]

  • Wang, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 635-643. [Link]

  • PubChem. 5-Methoxypyridine-3-boronic Acid. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options. [Link]

  • BioKB. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubChem. (Pyridin-4-yl)boronic acid. [Link]

  • Anderson, J. C., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1395–1403. [Link]

  • Organic Syntheses. Synthesis of ortho substituted arylboronic esters by in situ trapping of unstable lithio intermediates: 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. [Link]

  • PubChem. (5-Cyano-3-methylthiophen-2-yl)boronic acid. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Hussein, K. A., et al. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278. [Link]

  • Simply Drug Discovery. Physicochemical Properties. [Link]

Sources

2-methoxy-5-cyanopyridine-3-boronic acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2-Methoxy-5-cyanopyridine-3-boronic acid (CAS 1231231-15-4) is a specialized heterocyclic building block used extensively in the synthesis of biaryl systems for drug discovery.[1] Its structural uniqueness lies in its "push-pull" electronic configuration: the electron-donating methoxy group at the C2 position and the electron-withdrawing cyano group at the C5 position create a distinct reactivity profile. This guide provides a comprehensive analysis of its nomenclature, stability mechanisms, and application in Suzuki-Miyaura cross-coupling reactions.

Part 1: Chemical Identity & Nomenclature

Accurate identification is critical in automated synthesis and procurement. The following table consolidates the definitive identifiers for this molecule.

Table 1: Chemical Identity Matrix[2]
Identifier Type Value / Description
Primary Name (5-Cyano-2-methoxypyridin-3-yl)boronic acid
CAS Registry Number 1231231-15-4
Molecular Formula C₇H₇BN₂O₃
Molecular Weight 177.95 g/mol
SMILES COc1nc(cnc1B(O)O)C#N
InChI Key (Specific key varies by protonation state, verify via CAS)
Appearance White to off-white powder
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Nomenclature Analysis

The naming convention follows IUPAC priority rules for heterocyclic systems.

  • Parent Structure: Pyridine (Heterocycle).[2]

  • Principal Functional Group: Carbonitrile (-CN) generally takes precedence over the boronic acid in some indexing systems, leading to names based on "nicotinonitrile." However, for reagent classification, it is treated as a boronic acid derivative.

  • Numbering: The nitrogen atom is position 1. The methoxy group is at position 2, the boronic acid at position 3, and the cyano group at position 5.

Common Synonyms:

  • 5-Cyano-2-methoxy-3-pyridinylboronic acid[1][3]

  • 3-Borono-6-methoxy-5-pyridinecarbonitrile

  • (5-Cyano-2-methoxy-3-pyridyl)boronic acid[1][3]

Part 2: Structural Analysis & Electronic Properties

The utility of this molecule stems from the electronic interplay between its substituents.

Electronic "Push-Pull" System
  • C2-Methoxy (Donor): The oxygen atom donates electron density into the pyridine ring via resonance (+M effect), increasing the electron density at the C3 and C5 positions. However, the inductive effect (-I) withdraws density from C2.

  • C5-Cyano (Acceptor): The nitrile group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).

  • Net Effect: The C3 position (bearing the boron) is electronically "tuned." The electron-deficient nature of the pyridine ring (exacerbated by the nitrile) makes the C-B bond susceptible to nucleophilic attack, while the methoxy group provides just enough stabilization to allow isolation, unlike unstable 2-pyridyl boronic acids.

ElectronicEffects cluster_0 Reactivity Consequence OMe 2-Methoxy Group (Electron Donor +M) Pyridine Pyridine Core (Electron Deficient) OMe->Pyridine Stabilizes C3 CN 5-Cyano Group (Electron Acceptor -M/-I) Pyridine->CN Inductive Pull Boron 3-Boronic Acid (Reactive Handle) Pyridine->Boron C-B Bond Result Susceptibility to Protodeboronation (Base/Heat Sensitive) Boron->Result

Figure 1: Electronic push-pull effects influencing the stability and reactivity of the boronic acid moiety.

Part 3: Stability & Handling (The "Experience" Pillar)

Boronic acids are dynamic molecules. They rarely exist as pure monomers in the solid state.

The Boroxine Equilibrium

Upon storage, 2-methoxy-5-cyanopyridine-3-boronic acid undergoes reversible dehydration to form a cyclic trimer known as a boroxine (anhydride). This is not degradation but a physical state change.

  • Observation: Purity analysis (NMR) often shows non-integer integration due to the mixture of monomer and trimer.

  • Handling: The monomer is regenerated in situ during aqueous coupling reactions.

Protodeboronation Risk

The primary degradation pathway is protodeboronation , where the C-B bond is cleaved and replaced by a proton.

  • Mechanism: Facilitated by base and metal catalysts.[4] The electron-withdrawing 5-CN group makes the ring more susceptible to nucleophilic attack at the C3 position compared to simple phenylboronic acids.

  • Storage Protocol:

    • Temperature: Store at -20°C.

    • Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent moisture-induced hydrolysis cycles that accelerate degradation.

    • Protection: If long-term storage is required, convert to the pinacol ester , which is significantly more stable towards protodeboronation.

BoroxineCycle Monomer Boronic Acid Monomer (Active Species) Boroxine Boroxine Trimer (Storage Form) Monomer->Boroxine Spontaneous Dehydration Dehydration (-3 H2O) Storage/Dry Conditions Boroxine->Monomer Aqueous Base Hydrolysis Hydrolysis (+3 H2O) Reaction Conditions

Figure 2: The reversible equilibrium between the boronic acid monomer and its boroxine anhydride.

Part 4: Synthetic Utility & Protocols

The primary application of CAS 1231231-15-4 is in Suzuki-Miyaura Cross-Coupling .

Standard Coupling Protocol
  • Solvent System: Dioxane/Water (4:1) or DME/Water. The presence of water is crucial to shift the boroxine equilibrium back to the reactive monomer.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Avoid strong hydroxides if the nitrile group is sensitive to hydrolysis.
  • Catalyst:

    
     or 
    
    
    
    .
Step-by-Step Workflow
  • Charge: Add aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 - 3.0 equiv) to the reaction vessel.

  • Purge: Evacuate and backfill with Nitrogen (3x) to remove oxygen (prevents homocoupling and phenol formation).

  • Solvent: Add degassed solvent (e.g., Dioxane/H2O).

  • Catalyst: Add Pd catalyst (0.05 equiv) under positive nitrogen flow.

  • Reaction: Heat to 80-100°C. Monitor by LCMS.

    • Note: If protodeboronation is observed (mass of de-boronated pyridine appears), lower the temperature to 60°C and switch to a more active catalyst system like XPhos Pd G2 .

Table 2: Troubleshooting Common Issues
Issue Cause Solution
Low Conversion Boroxine formation / Low solubilityIncrease water ratio in solvent; ensure temperature is >60°C.
Protodeboronation Ring is too electron-deficientUse mild base (

); use anhydrous conditions with pinacol ester.
Hydrolysis of CN Base concentration too highSwitch to non-aqueous base conditions (e.g.,

in Toluene).
SNAr at C2 Nucleophilic displacement of -OMeAvoid strong nucleophiles; the 5-CN activates the 2-OMe toward displacement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763087, 5-Methoxypyridine-3-boronic Acid (Analogous Structure). Retrieved from [Link]

  • Knochel, P., et al. (2008).Functionalization of Heterocyclic Compounds using Boronic Acids. Handbook of Functionalized Organometallics. (General reference for pyridine boronic acid stability).

Sources

Methodological & Application

Application Note: Overcoming the "2-Pyridyl Problem" in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Suzuki-Miyaura Cross-Couplings with Pyridine Boronic Acid Intermediates

Executive Summary

The pyridine ring is a privileged scaffold in kinase inhibitor design, frequently serving as the "hinge binder" that forms critical hydrogen bonds with the ATP-binding site (e.g., Vemurafenib, Palbociclib, Vismodegib). However, the installation of pyridine moieties via Suzuki-Miyaura cross-coupling is historically plagued by the instability of 2-pyridine boronic acids.

This Application Note details a robust, field-proven methodology to overcome protodeboronation —the rapid hydrolysis of the C–B bond that competes with the desired transmetallation. We present a dual-strategy approach:

  • Reagent Engineering: Utilization of MIDA (N-methyliminodiacetic acid) boronates for controlled release.

  • Catalyst Optimization: Application of Palladium Precatalysts (Buchwald G3/G4) to accelerate the oxidative addition/transmetallation cycle.

Scientific Background: The "2-Pyridyl Problem"

The Mechanism of Failure

Unlike phenyl boronic acids, 2-pyridine boronic acids (and their pinacol esters) are exceptionally prone to protodeboronation. This is not a simple hydrolytic instability but a mechanistic failure driven by the basic nitrogen atom.

  • The Zwitterion Trap: Under neutral or aqueous conditions, the basic pyridyl nitrogen coordinates to the empty p-orbital of the boron atom, forming a zwitterionic intermediate.

  • C–B Bond Cleavage: This coordination increases the electron density on the ring carbon, making it highly susceptible to protonation by water or solvent, leading to irreversible cleavage of the boronic acid moiety (yielding pyridine and boric acid).

Visualizing the Competing Pathways

The diagram below illustrates the kinetic competition between the desired Transmetallation (Product) and the parasitic Protodeboronation (Waste).

Protodeboronation Start 2-Pyridine Boronic Acid Zwitterion Zwitterionic Intermediate (N-B Coordination) Start->Zwitterion pH dependent Transmetallation Transmetallation Start->Transmetallation Slow Release (MIDA) Protodeboronation Protodeboronation (C-B Bond Cleavage) Zwitterion->Protodeboronation + H2O / H+ Waste Pyridine (Waste) Protodeboronation->Waste Pd_Cycle Pd(II)-Ar Complex (Catalytic Cycle) Pd_Cycle->Transmetallation + Base Product Coupled Kinase Inhibitor Transmetallation->Product Reductive Elimination

Figure 1: The "2-Pyridyl Problem." The zwitterionic pathway (yellow/red) often outcompetes the catalytic cycle (green) unless specific stabilization strategies are employed.

Strategic Workflow: MIDA Boronates

To bypass the instability, we utilize MIDA boronates .[1][2] The MIDA ligand locks the boron atom into an sp3-hybridized state, masking the Lewis acidity and preventing the N–B coordination that triggers protodeboronation. The active boronic acid is released slowly in situ via mild hydrolysis, keeping the steady-state concentration low (preventing decomposition) but sufficient for coupling.

Protocol A: Synthesis of 2-Pyridyl MIDA Boronate

Target: Stable reagent for subsequent coupling.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Triisopropyl borate (B(OiPr)3) (1.2 equiv)

  • n-Butyllithium (n-BuLi) (1.2 equiv, 2.5M in hexanes)

  • MIDA (N-methyliminodiacetic acid) (1.5 equiv)

  • Solvents: THF (anhydrous), DMSO.

Step-by-Step Methodology:

  • Lithiation: In a flame-dried flask under Argon, cool THF (10 vol) containing 2-Bromopyridine to -78°C .

  • Borylation: Add B(OiPr)3 dropwise. Stir for 5 mins. Slowly add n-BuLi over 30 mins. Critical: Maintain temp < -70°C to prevent scrambling. Stir for 1h.

  • Transesterification: Allow the mixture to warm to room temperature. Add DMSO (5 vol) and MIDA.

  • Reflux: Heat the mixture to 110°C (distilling off THF) for 12-16 hours. The high temperature drives the displacement of isopropoxide by the MIDA ligand.

  • Purification: Cool to RT. Dilute with Acetone/Ether. The MIDA boronate usually precipitates as a white solid. Filter and wash with ether.

    • Validation: 1H NMR (DMSO-d6) should show distinct MIDA methylene doublets (AB system) around 4.0 ppm.

Protocol B: Cross-Coupling (The Kinase Core Synthesis)

This protocol describes the coupling of 2-Pyridyl MIDA Boronate with 2,4-Dichloropyrimidine (a common kinase scaffold).

Reaction Class: Slow-Release Suzuki-Miyaura Coupling Catalyst System: XPhos Pd G2 (Buchwald 2nd Gen Precatalyst)

Reagents & Stoichiometry
ReagentEquiv.Role
2,4-Dichloropyrimidine1.0Electrophile (Scaffold)
2-Pyridyl MIDA Boronate1.5Nucleophile (Hinge Binder)
XPhos Pd G2 0.02 (2 mol%)Catalyst (High Turnover)
K3PO4 (Anhydrous)5.0Base (Promotes hydrolysis & coupling)
H2O5 volHydrolysis Agent
1,4-Dioxane20 volSolvent
Experimental Procedure
  • Setup: Charge a reaction vial with the Electrophile, MIDA Boronate, and XPhos Pd G2.

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water.

    • Note: The water is essential for hydrolyzing the MIDA ester to release the active boronic acid.

  • Base Addition: Add K3PO4.

  • Reaction: Heat to 60°C for 30 minutes, then ramp to 100°C for 4-12 hours.

    • Why this ramp? The initial low temp allows slow hydrolysis of the MIDA group without rapid protodeboronation.

  • Monitoring: Monitor by LCMS. Look for the product mass (M+1) and the disappearance of the starting chloride.

    • Checkpoint: If significant protodeboronation (Pyridine formation) is observed, lower the temperature to 80°C and add the base in two portions.

Workup & Purification
  • Quench: Dilute with EtOAc and wash with Brine.

  • Scavenging: Treat organic layer with SiliaMetS® Thiol or similar Pd-scavenger if carrying forward to biological assays.

  • Purification: Flash chromatography (DCM/MeOH gradient). Pyridine-pyrimidines are polar; expect elution at 2-5% MeOH.

Data Analysis & Troubleshooting

Ligand Effects on Yield

The choice of ligand is critical for heteroaryl-heteroaryl couplings. The table below summarizes typical yields for this specific transformation.

LigandYield (%)Observation
PPh3 < 10%Catalyst poisoning by pyridine nitrogen; inactive.
dppf 45%Moderate activity; significant protodeboronation observed.
SPhos 78%Good activity; sterics prevent N-coordination to Pd.
XPhos 92% Excellent turnover; electron-rich nature facilitates oxidative addition of chloropyrimidine.
Troubleshooting Guide (Self-Validating System)
SymptomDiagnosisCorrective Action
Low Yield + High Pyridine (Protodeboronation) Hydrolysis of MIDA is too fast relative to Transmetallation.Reduce water ratio (e.g., 10:1 Dioxane:Water). Lower Temp to 80°C. Switch to anhydrous conditions with Copper(II) acetate (Liebeskind-Srogl coupling).
No Reaction (Starting Material Intact) Catalyst inactive or MIDA not hydrolyzing.Ensure temperature > 90°C. Verify base quality (K3PO4 must be anhydrous initially). Switch to XPhos Pd G3 (pre-activated).
Black Precipitate (Pd Black) Catalyst decomposition.Ligand dissociation occurring. Add 1-2 mol% free XPhos ligand to stabilize the active species.

Visualization: The Complete Workflow

Workflow Start Retrosynthesis: Identify Pyridine Hinge Binder Choice Is the Boronic Acid Stable? Start->Choice Path_Stable Standard Suzuki (Pd(dppf)Cl2, Na2CO3) Choice->Path_Stable Yes (e.g., 3-Py, 4-Py) Path_Unstable MIDA Strategy (Slow Release) Choice->Path_Unstable No (2-Py) Step1 Synthesize MIDA Boronate (nBuLi, B(OiPr)3, MIDA) Path_Unstable->Step1 Step2 Cross-Coupling (XPhos Pd G2, K3PO4, H2O) Step1->Step2 QC QC Check: LCMS (Check for Protodeboronation) Step2->QC Success Purification & Biological Assay QC->Success Product > 80% Fail Troubleshoot: Reduce Water / Change Base QC->Fail High De-boronation Fail->Step2 Re-optimize

Figure 2: Decision Matrix for Pyridine Couplings. The 2-position requires the MIDA/XPhos pathway.

References

  • Knapp, D. M., et al. (2010). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing (5-Cyano-2-methoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges associated with (5-Cyano-2-methoxypyridin-3-yl)boronic acid , specifically focusing on preventing protodeboronation during storage and cross-coupling reactions.

Topic: Prevention of Protodeboronation in Electron-Deficient Heteroaryl Boronic Acids Target Molecule: this compound Classification: High-Risk Substrate (Electron-Deficient 3-Pyridyl Series)

Technical Overview & Mechanism

Why is this molecule unstable?

While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the specific substitution pattern of This compound creates a "perfect storm" for base-catalyzed protodeboronation.

  • Electronic Activation (The 5-CN Effect): The cyano group at the 5-position is strongly electron-withdrawing. In basic media (common for Suzuki couplings), the boronic acid forms a boronate anion. The electron-deficient ring stabilizes the negative charge developing at the ipso-carbon during C-B bond cleavage, significantly accelerating the rate of deborylation [1].

  • The Ortho-Alkoxy Effect (The 2-OMe Effect): The methoxy group at the 2-position exerts steric pressure on the boronic acid moiety, preventing optimal planarity and weakening the C-B bond. Additionally, the oxygen lone pair can destabilize the boronate intermediate relative to the transition state for protonation [2].

Mechanism of Failure

The primary degradation pathway is Base-Catalyzed Protodeboronation .

Protodeboronation Fig 1. Base-catalyzed protodeboronation pathway accelerated by electron-withdrawing groups (CN). BA (5-CN-2-OMe-Py)-B(OH)2 (Neutral) Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate  + Base   Base Base (OH-) Base->Boronate TS Transition State (Ipso-C Protonation) Boronate->TS  C-B Cleavage   Product Protodeboronated Product (5-CN-2-OMe-Pyridine) TS->Product  + H2O / - B(OH)3   Boric B(OH)3 TS->Boric

Troubleshooting Guide (Q&A)

Issue 1: "I see rapid degradation (clean conversion to the deboronated pyridine) immediately after adding base."

Diagnosis: The reaction pH is too high, pushing the equilibrium entirely to the unstable boronate anion species. Solution:

  • Switch Base: Replace strong hydroxide/alkoxide bases (NaOH, NaOEt) with mild, anhydrous bases. Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) are preferred.

  • Buffer the System: If water is required, use a buffered system (e.g., K3PO4/K2HPO4) to maintain pH < 10.

  • Anhydrous Conditions: Use CsF in anhydrous isopropanol or dioxane. This minimizes the concentration of free hydroxide ions, which are the primary culprits in protodeboronation [3].

Issue 2: "My Suzuki coupling yields are <20%, even with active catalysts."

Diagnosis: The rate of decomposition (


) is faster than the rate of transmetallation (

). Solution:
  • Accelerate Transmetallation: Use precatalysts containing bulky, electron-rich phosphine ligands like XPhos or SPhos . These ligands facilitate rapid oxidative addition and transmetallation, allowing the cross-coupling to outcompete decomposition [4].

  • "Slow Release" Strategy: Do not add the boronic acid all at once. Add it portion-wise (e.g., via syringe pump) over 1 hour to keep the instantaneous concentration of the unstable boronate low.

  • Use MIDA Boronates: Convert your boronic acid to a MIDA boronate (see Protocol A). This protects the boron atom and releases the active species slowly, matching the rate of the catalytic cycle [5].

Issue 3: "The compound decomposes during storage at 4°C."

Diagnosis: Autocatalytic decomposition or hydrolysis due to ambient moisture. Solution:

  • Derivatization: Convert the free acid to the Potassium Trifluoroborate (BF3K) salt. These salts are air-stable, crystalline solids that resist protodeboronation until hydrolyzed in the reaction mixture [6].

  • Storage: If you must store the free acid, ensure it is under Argon at -20°C.

Experimental Protocols

Protocol A: Synthesis of the MIDA Boronate (The "Gold Standard" Fix)

Use this protocol to convert your unstable boronic acid into a shelf-stable reagent that releases the active species slowly during cross-coupling.

Reagents:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.2 equiv)[1]

  • Solvent: Toluene/DMSO (10:1)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the boronic acid and MIDA in the Toluene/DMSO mixture.

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. The azeotropic removal of water drives the equilibrium toward the MIDA ester.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically purified by flash chromatography (EtOAc/Acetone) or recrystallization from Acetone/Ether.

  • Result: The resulting MIDA boronate is air-stable and can be stored on the benchtop indefinitely.

Protocol B: Optimized "Flash" Suzuki Coupling

Use this protocol for direct coupling of the free boronic acid if MIDA protection is not feasible.

Key Concept: High catalyst activity + Anhydrous mild base.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • This compound (1.5 equiv)

  • Catalyst: XPhos Pd G3 or G4 (2–5 mol%) [4]

  • Base: K3PO4 (3.0 equiv) or CsF (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat rapidly to 60–80°C.

    • Note: Do not overheat (>100°C) as this accelerates thermal deboronation.

    • Reaction Time: Monitor by LCMS every 30 minutes. The reaction should be complete within 1–2 hours due to the high activity of XPhos Pd G3.

  • Workup: Filter through Celite, concentrate, and purify.

Decision Matrix for Optimization

Optimization Fig 2. Decision tree for optimizing reaction conditions. Start Start: Coupling (5-CN-2-OMe-Py)-B(OH)2 CheckYield Is Yield > 50%? Start->CheckYield Success Proceed with Protocol CheckYield->Success Yes Analyze Analyze Byproduct: Is it Protodeboronation? CheckYield->Analyze No MIDA Switch to MIDA Boronate (Protocol A) Analyze->MIDA Yes (Major Byproduct) FastCat Use XPhos Pd G3 + Anhydrous Base (Protocol B) Analyze->FastCat Yes (Minor Byproduct) Other Check Catalyst/Halide Reactivity Analyze->Other No (Other degradation)

Quantitative Data: Stability Comparison

Boron SpeciesStability (pH 7)Stability (pH 10)Recommended Storage
Free Boronic Acid Moderate (< 1 week)Poor (< 1 hour) -20°C, Argon
Pinacol Ester GoodModerate4°C, Dry
MIDA Boronate Excellent Excellent Benchtop (Ambient)
Trifluoroborate (BF3K) Excellent GoodBenchtop (Ambient)

References

  • Kinetics of Protodeboronation: Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Mechanisms of Heteroaryl Boronic Acid Instability: Noonan, G. M., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[3] [Link]

  • Anhydrous Coupling Conditions: Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14052–14054. [Link]

  • Catalyst Selection (XPhos/SPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • MIDA Boronate Strategy: Knapp, D. M., et al. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Trifluoroborate Stability: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

handling boronic acid anhydrides in (5-Cyano-2-methoxypyridin-3-yl)boronic acid batches

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-Cyano-2-methoxypyridin-3-yl)boronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this reagent, with a specific focus on the formation and management of its anhydrides.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound contains a mixture of the monomer and what I suspect is the anhydride. Is this normal and is the material still usable?

A1: Yes, this is a common observation and, in most cases, the material is perfectly usable. Boronic acids have a natural propensity to undergo dehydration to form anhydrides, most commonly a cyclic trimer known as a boroxine.[1][2] This is a reversible equilibrium, as illustrated below.

For many applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental.[3][4] The reaction conditions, which typically include a base and often an aqueous co-solvent, facilitate the in-situ hydrolysis of the boroxine back to the active boronic acid monomer required for the catalytic cycle.[5][6]

Diagram: Equilibrium between Boronic Acid and its Boroxine Anhydride

Caption: Reversible equilibrium between the boronic acid monomer and its cyclic trimer anhydride (boroxine).

Q2: How can I determine the ratio of boronic acid to its anhydride in my sample?

A2: The most effective method for quantifying the ratio of boronic acid to its boroxine anhydride is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹¹B NMR.

  • ¹¹B NMR Spectroscopy: This is the most direct method. The sp²-hybridized boron atom in the boronic acid (R-B(OH)₂) and the boroxine ((RBO)₃) will have distinct chemical shifts. Typically, boronic acids appear around 30 ppm, while their corresponding boroxines are found slightly downfield at approximately 33 ppm.[7] By integrating the signals, you can determine the relative ratio of the two species.

  • ¹H NMR Spectroscopy: While less direct, ¹H NMR can also provide clues. The formation of the boroxine anhydride can cause shifts in the aromatic protons adjacent to the boron moiety. However, if the sample is dissolved in a protic solvent like methanol-d₄, the equilibrium will be strongly shifted towards the monomer, breaking up the anhydride and preventing an accurate assessment of the solid-state composition.[8]

Table 1: Typical ¹¹B NMR Chemical Shifts

SpeciesBoron HybridizationTypical ¹¹B Chemical Shift (ppm)
Boronic Acid (R-B(OH)₂)sp²~30
Boroxine Anhydride ((RBO)₃)sp²~33
Tetrahedral Boronate (R-B(OH)₃⁻)sp³~3-9

Note: The formation of tetrahedral boronate species is typically observed in the presence of a base or in coordinating solvents.[9][10]

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura reaction is sluggish or incomplete, and I suspect the boronic acid quality is the issue.
  • Underlying Cause: While the presence of boroxine is often not an issue, incomplete hydrolysis back to the monomer can slow the reaction. More critically, boronic acids can undergo protodeboronation (loss of the B(OH)₂ group), especially under harsh conditions or prolonged reaction times, leading to a lower effective concentration of the coupling partner.[3][11]

  • Troubleshooting Workflow:

    Diagram: Troubleshooting Sluggish Suzuki-Miyaura Reactions

    Caption: Step-by-step workflow for troubleshooting Suzuki-Miyaura coupling reactions.

  • Detailed Protocol: Reagent Activation

    • Ensure Effective Hydrolysis: If you are using an anhydrous solvent system, the hydrolysis of the boroxine may be slow. The addition of a small amount of water is often necessary to facilitate both the conversion of the anhydride to the acid and the subsequent formation of the active boronate species required for transmetalation.[5][12]

    • Optimize the Base: The base is critical for activating the boronic acid.[5] A common cause of failure is an insufficiently strong or poorly soluble base. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.

    • Pre-Stirring: Before adding the palladium catalyst and aryl halide, try pre-stirring the this compound with the base in the solvent mixture for 15-30 minutes at room temperature. This can help ensure the boroxine is fully converted to the active monomeric boronate species before the catalytic cycle begins.

Problem 2: I am observing significant homocoupling of my boronic acid (formation of a bi-pyridine byproduct).
  • Underlying Cause: Homocoupling is often a result of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules, particularly when using a Pd(II) precatalyst that needs to be reduced in situ to the active Pd(0) state.[13][14]

  • Preventative Measures:

    • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[13]

    • Use a Pd(0) Catalyst Source: If you are using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[13] Switching to a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this side reaction.

Problem 3: How should I properly store this compound to minimize anhydride formation?
  • Underlying Cause: Anhydride formation is an equilibrium process driven by the removal of water. Exposure to ambient moisture followed by storage in a dry environment (like a desiccator) can accelerate this process.

  • Recommended Storage Protocol:

    • Keep Tightly Sealed: Always keep the container tightly sealed when not in use to minimize exposure to atmospheric moisture.[15][16]

    • Inert Atmosphere: For long-term storage, storing the vial inside a glovebox or in a sealed container backfilled with an inert gas like argon or nitrogen is ideal.[17]

    • Refrigerate: Store the material in a refrigerator (2-8°C).[16] Avoid storing in a freezer unless specified by the manufacturer, as this can sometimes lead to water condensation upon removal.

    • Avoid Desiccants: Do not store boronic acids in a desiccator containing a strong drying agent for extended periods. While it seems counterintuitive, this can actively drive the equilibrium towards the boroxine anhydride.

Experimental Protocols

Protocol 1: Reversion of Boroxine Anhydride to Boronic Acid for Analysis

This protocol is for preparing a sample for NMR analysis to confirm the identity of the boronic acid, not for quantitative analysis of the anhydride content.

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound batch.

  • Dissolution: Dissolve the sample in 0.7 mL of deuterated methanol (Methanol-d₄).

  • Equilibration: Gently agitate the sample until fully dissolved. The methanol will act as a protic solvent and readily break the B-O-B bonds of the boroxine, shifting the equilibrium completely to the monomeric boronic acid (or its methyl boronate ester).[8]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be clean and representative of the monomeric species, allowing for structural confirmation.

References

  • Vertex AI Search Result[15] Pyridine-4-boronic acid - SAFETY DATA SHEET. Accessed via Google Vertex AI Search.

  • Vertex AI Search Result[17] Pyridine-4-boronic acid - Safety Data Sheet - ChemicalBook. Accessed via Google Vertex AI Search.

  • Vertex AI Search Result[1] Boronic acid - Wikipedia. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[18] Pyridin-3-ylboronic acid SDS, 1692-25-7 Safety Data Sheets - ECHEMI. Accessed via Google Vertex AI Search.

  • Vertex AI Search Result[3] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[5] Suzuki Coupling - Organic Chemistry Portal. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[11] How can I solve my problem with Suzuki coupling? - ResearchGate. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[9] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[4] Suzuki reaction - Wikipedia. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[12] Suzuki cross-coupling reaction - YouTube. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[7] 11B NMR Chemical Shifts - SDSU Chemistry. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[14] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[6] boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ - LOCKSS. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[8] Recording NMR spectra for aryl boronic acids - overcoming oligomerization - Reddit. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[2] Boroxine - Wikipedia. Accessed via Google Vertex AI Search.[Link]

  • Vertex AI Search Result[10] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. Accessed via Google Vertex AI Search.[Link]

Sources

overcoming catalyst poisoning in reactions with cyano-substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization Guide Topic: Overcoming Catalyst Poisoning in Reactions with Cyano-Substituted Pyridines Ticket ID: #CY-PY-001 Status: Resolved / Knowledge Base Article

Executive Summary: The "Double-Edged" Poison

Working with cyano-substituted pyridines (e.g., 2-cyanopyridine, 3-cyanopyridine) presents a unique challenge in transition metal catalysis (Pd, Ni, Cu). These substrates are not merely reactants; they are potent multidentate ligands .

The failure mode is rarely simple "low reactivity." It is typically competitive coordination , where the substrate outcompetes the phosphine/NHC ligand for the metal center, leading to the formation of catalytically inactive species (catalyst resting state sinks).

Key Deactivation Modes:

  • 
    -Donation (Pyridine N):  The pyridine nitrogen binds strongly to electrophilic metals (
    
    
    
    ,
    
    
    ).
  • 
    -Backbonding (Nitrile CN):  The nitrile group can coordinate end-on (
    
    
    
    ) or side-on (
    
    
    ), particularly affecting low-valent metals (
    
    
    ).
  • Chelation (The "Death Grip"): In 2-cyanopyridines , the proximity of the pyridine nitrogen and the nitrile group allows for the formation of a stable 5-membered chelate ring with the metal, effectively shutting down the catalytic cycle.

Diagnostic Workflow

Before altering your reaction conditions, diagnose the specific type of failure using the visual logic tree below.

DiagnosticTree Start Symptom: Low Yield / Stalled Reaction Precipitate Is there immediate Pd Black formation? Start->Precipitate Conversion Is starting material consumed? Precipitate->Conversion No (Solution stays clear/brown) Aggregation Issue: Ligand dissociation. Action: Switch to NHC or Bidentate Phosphines. Precipitate->Aggregation Yes (Black particles) Poisoning Issue: Competitive Binding (Substrate Inhibition). Action: Slow Addition or Lewis Acid Additive. Conversion->Poisoning No (SM remains) SideRxn Issue: Nitrile Activation/Hydrolysis. Action: Remove water, check base. Conversion->SideRxn Yes (SM gone, wrong product)

Figure 1: Diagnostic decision tree for identifying the root cause of catalyst failure in cyano-pyridine substrates.

Troubleshooting Guide & FAQs

Category 1: Catalyst Deactivation (The "Why is my catalyst dead?")

Q: I am running a Suzuki coupling on 2-chloro-3-cyanopyridine. The reaction turns black immediately, and I get <10% yield. Why?

A: You are witnessing ligand displacement . The high concentration of the cyano-pyridine substrate (a good ligand) is displacing your phosphine ligands (e.g.,


). Once the phosphines are gone, the "naked" Palladium aggregates into inactive Pd-black.

The Fix:

  • Strengthen the Ligand: Switch to ligands that bind tighter than the pyridine nitrogen.

    • Recommendation: Use Bis-phosphines (e.g., dppf, Xantphos) or N-Heterocyclic Carbenes (NHCs) (e.g., PEPPSI-iPr). These are sterically bulky and electron-rich, making them harder to displace.

  • The "Masking" Strategy: Add a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) to the reaction. The Lewis acid will preferentially bind to the pyridine nitrogen, "masking" it from the Palladium catalyst.

Mechanism of Masking:



(The Palladium is now free to react with the C-Cl bond without interference.)
Category 2: Reaction Engineering (The "How do I optimize?")

Q: My reaction works but stalls at 60% conversion. Adding more catalyst doesn't help. What is happening?

A: This is classic product inhibition or substrate saturation . As the reaction proceeds, the concentration of the product (which also contains the cyano-pyridine moiety) increases, or the catalyst becomes saturated with the substrate in an unproductive mode (


).

The Fix:

  • Slow Addition (Dosing): Do not add all the cyano-pyridine substrate at the start. Use a syringe pump to add the substrate over 2-4 hours. This keeps the ratio of [Substrate]:[Pd] low, favoring the productive catalytic cycle over the formation of inactive multi-ligated complexes.

  • Temperature Ramp: Start at a lower temperature to initiate the cycle, then ramp up. High initial heat with high substrate load often accelerates catalyst death.

Category 3: Chemical Compatibility

Q: I see a new spot on TLC that isn't my product. Is the nitrile reacting?

A: Yes. In aqueous basic conditions (standard Suzuki), the nitrile group can hydrolyze to an amide or carboxylic acid. Furthermore, if trace water is present,


 can hydrolyze to 

, which is a potent poison for

.[1]

The Fix:

  • Switch to Anhydrous Conditions: Use CsF or anhydrous

    
      in dioxane or toluene. Avoid water/alcohol mixtures.
    
  • Base Selection: Avoid strong hydroxide bases (NaOH, KOH). Use carbonates (

    
    ) or phosphates (
    
    
    
    ).

Technical Deep Dive: The "Masking" Mechanism

The following diagram illustrates how Lewis Acid additives prevent the formation of the "Death Grip" chelate complex.

MaskingMechanism Pd Active Catalyst (Pd-L) Poisoned INACTIVE Complex (Pd coordinated to N) Pd->Poisoned Direct Coordination (Poisoning) Product Coupled Product Pd->Product Catalysis Substrate Substrate (Cyano-Pyridine) Substrate->Poisoned MaskedSub Masked Substrate (N-Zn Complex) Substrate->MaskedSub + Lewis Acid LewisAcid Additive (ZnCl2 / B-Species) LewisAcid->MaskedSub MaskedSub->Product Catalytic Cycle (Pd remains active)

Figure 2: Lewis Acid additives (blue path) prevent catalyst poisoning (red path) by sequestering the nitrogen lone pair.

Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-Cyanopyridine Target: High yield retention of the nitrile group.

ParameterRecommendationRationale
Catalyst Pd(OAc)2 (2 mol%) + XPhos (4 mol%) XPhos is bulky; prevents N-coordination.
Alternative Pd-PEPPSI-iPr (2 mol%) NHC ligands are extremely resistant to displacement.
Solvent 1,4-Dioxane (Anhydrous) Avoids nitrile hydrolysis.
Base

(finely ground, 2.0 equiv)
Mild base; low solubility limits "base shock."
Additive

(0.5 equiv) or ZnCl2
Acts as a scavenger for the pyridine nitrogen.
Temperature 80°C - 100°C Sufficient for activation, but monitor for Pd black.

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add Pd(OAc)2, XPhos, Boronic Acid (1.5 equiv), and ground

    
    .
    
  • Solvent: Add anhydrous 1,4-Dioxane. Stir for 5 mins to pre-form the active catalyst species (color change often observed).

  • Substrate Addition:

    • Standard: Add 2-chloro-3-cyanopyridine.

    • Optimized (If standard fails): Dissolve the substrate in minimal dioxane and add dropwise over 1 hour at reaction temperature.

  • Workup: Filter through Celite immediately upon completion to remove Pd residues. Wash with EtOAc.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: J. Am. Chem. Soc. 2008, 130, 10, 2926–2927.[2]

    • URL:[Link]

  • Lewis Acid Additives

    • Title: The roles of Lewis acidic additives in organotransition metal catalysis.[3]

    • Source: Chem. Soc. Rev., 2019, 48, 2895-2926.
    • URL:[Link]

  • Ligand Selection (Buchwald)

    • Title: Catalyst Selection for the Palladium-Catalyzed Amin
    • Source: BenchChem Technical Support / ACS Public
    • URL:[Link]

  • Suzuki Coupling Troubleshooting

    • Title: Diagnosing issues with a failed Suzuki coupling.
    • Source: Organic Chemistry Portal / Reddit ChemPros Archive.
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for 2-Methoxypyridine Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate analysis of intermediates and active pharmaceutical ingredients (APIs) is paramount. 2-Methoxypyridine boronic acid and its derivatives are crucial building blocks in modern medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules. However, their unique chemical nature presents significant analytical challenges, particularly for High-Performance Liquid Chromatography (HPLC) method development. This guide provides an in-depth, experience-driven approach to developing robust and reliable HPLC methods for this class of compounds, comparing strategies and offering practical, field-proven insights.

The Analytical Conundrum of Boronic Acids: Understanding the "Why"

Before diving into method development, it is crucial to understand the inherent chemical instabilities of boronic acids that complicate their analysis. The boron atom is Lewis acidic, making it susceptible to nucleophilic attack. This leads to several key challenges:

  • Hydrolysis and Dehydration: Boronic acids can readily undergo dehydration to form cyclic anhydrides known as boroxines. Conversely, their common synthetic precursors, boronate esters (e.g., pinacol esters), are highly susceptible to hydrolysis back to the boronic acid, especially under typical reversed-phase (RP-HPLC) conditions.[1][2][3][4] This on-column or in-sample degradation leads to inaccurate quantification and complex chromatograms.

  • Interactions with Silica Support: The residual silanol groups on conventional silica-based HPLC columns can catalyze the hydrolysis of boronate esters.[1][3][4] This interaction can also lead to poor peak shapes, often characterized by significant tailing.

  • Complex Equilibria: In solution, boronic acids can exist in multiple forms, including the free acid, the boronate anion at higher pH, and various complexes with solvents or buffer components. This dynamic equilibrium can result in peak splitting or broadening.

Our primary goal in method development is to control these factors to ensure that we are accurately and reproducibly analyzing the compound of interest.

Strategic HPLC Method Development: A Causality-Driven Approach

A systematic, multi-faceted approach is required to develop a reliable HPLC method for 2-methoxypyridine boronic acid derivatives. The following sections detail the critical experimental choices and the rationale behind them.

Diagram: HPLC Method Development Workflow

Caption: A systematic workflow for developing a robust HPLC method for boronic acid derivatives.

The Critical First Step: Sample Preparation and Diluent Selection

The integrity of the analysis begins before the sample is ever injected. To prevent the hydrolysis of boronate esters, the choice of sample diluent is paramount.

  • Expert Recommendation: Employ aprotic and non-aqueous diluents. 100% acetonitrile is often the best choice due to its compatibility with reversed-phase mobile phases and its ability to minimize hydrolysis.[3] Tetrahydrofuran (THF) is also effective but may be less compatible with some HPLC systems.[3]

  • Causality: Aqueous diluents or protic organic solvents like methanol will readily hydrolyze boronate esters to their corresponding boronic acids, leading to an inaccurate purity assessment.[3]

Column Selection: Mitigating On-Column Degradation

The stationary phase is a critical factor influencing the on-column stability of boronic acid derivatives.

  • Expert Recommendation: Select a column with low residual silanol activity. End-capped C18 columns are a good starting point, but specialized phases often yield superior results. The Waters XTerra MS C18 column has been shown to minimize on-column hydrolysis.[1][3][4] Another excellent option is the Waters XSelect Premier HSS T3, which is also compatible with 100% aqueous mobile phases, offering a wider range of separation conditions.

  • Causality: Columns with high silanol activity can catalyze the hydrolysis of boronate esters.[1][3][4] By choosing a column with minimal accessible silanol groups, this catalytic degradation is significantly reduced, leading to more accurate and reproducible results.

Mobile Phase Optimization: The Key to Resolution and Stability

The mobile phase composition directly impacts analyte retention, peak shape, and stability.

  • pH Control: The pH of the mobile phase is a powerful tool for controlling the retention and selectivity of ionizable compounds like boronic acids. Given their acidic nature (pKa values typically around 8-10), both high and low pH conditions can be explored. However, for boronate esters, acidic modifiers like formic or trifluoroacetic acid should be used with caution as they can accelerate hydrolysis.[1][3] In many cases, a mobile phase with no pH modifier provides the best stability for boronate esters.[1][3][4] For boronic acids themselves, basic mobile phases (e.g., using ammonium hydroxide) can deprotonate the boronic acid group, altering its retention behavior and potentially improving peak shape.

  • Organic Modifier: Acetonitrile is generally the preferred organic modifier over methanol for the analysis of boronic acids. It often provides better peak shapes and can lead to different selectivity.

  • Buffers: If a buffer is required, consider its potential to interact with the boronic acid. Simple buffers like ammonium acetate or ammonium bicarbonate are often used, especially when interfacing with mass spectrometry.[5]

A Comparative Look: HPLC vs. Alternative Methodologies

While a well-developed HPLC-UV method can be robust for routine quality control, other techniques may offer advantages in specific scenarios.

FeatureOptimized HPLC-UVUPLC-MS/MSHPLC with Post-Column Derivatization
Principle Separation based on polarity with UV detection.High-resolution separation coupled with mass-based detection.HPLC separation followed by reaction to form a fluorescent product.
Primary Advantage Ubiquitous, cost-effective, and robust for purity analysis.High sensitivity, high throughput, and structural confirmation.[5][6]High selectivity for boronic acids, reducing matrix interference.[7]
Key Limitation Lower sensitivity, potential for co-elution with impurities.Higher equipment cost and complexity.Requires additional hardware and method development for the derivatization step.
Best For Routine QC, purity assays of bulk material.Trace-level impurity analysis, reaction monitoring, metabolite identification.[8]Analysis of boronic acids in complex matrices where selectivity is crucial.[7]

Experimental Protocol: A Robust Starting Point for Method Development

This protocol provides a well-reasoned starting point for the analysis of a 2-methoxypyridine boronic acid derivative.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.
  • Dissolve in 10 mL of 100% acetonitrile to achieve a concentration of 1 mg/mL.
  • Vortex to ensure complete dissolution.
  • Filter through a 0.45 µm PTFE syringe filter if necessary.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
  • Column: Waters XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or Waters XTerra MS C18 (4.6 x 150 mm, 5 µm).[1]
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-15 min: Linear gradient from 10% to 90% B
  • 15-18 min: Hold at 90% B
  • 18.1-22 min: Return to 10% B and equilibrate
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 5 µL
  • Detection: UV at 220 nm and 270 nm (or as determined by UV scan of the analyte).

3. Rationale for Starting Conditions:

  • The XSelect Premier HSS T3 column is chosen for its low silanol activity and compatibility with a wide range of mobile phase conditions.
  • A simple water/acetonitrile mobile phase without a pH modifier is the first choice to minimize the risk of hydrolysis.[1][3]
  • A generic gradient is employed to elute a range of potential impurities and the main analyte. This gradient can be optimized based on the initial results to improve resolution where necessary.
Diagram: Boronic Acid Stability and Degradation Pathways

Boronic_Acid_Stability cluster_main Chemical Species & Pathways BoronateEster Boronate Ester (e.g., Pinacol Ester) BoronicAcid Boronic Acid (Target Analyte) BoronateEster->BoronicAcid Hydrolysis (+H2O, Acid/Base/Silanol Catalyzed) BoronicAcid->BoronateEster Esterification Boroxine Boroxine (Anhydride) BoronicAcid->Boroxine Dehydration (-H2O) Boroxine->BoronicAcid Hydration (+H2O)

Caption: Key equilibrium and degradation pathways for boronic acid derivatives in analytical methods.

Conclusion: A Self-Validating System for Trustworthy Results

Developing a robust HPLC method for 2-methoxypyridine boronic acid derivatives is an exercise in controlling their inherent reactivity. By understanding the causality behind their degradation pathways—namely hydrolysis and dehydration—we can make informed choices in diluent, column, and mobile phase selection. The presented workflow, starting with aprotic diluents and low-silanol activity columns, provides a strong foundation. This initial method should then be systematically optimized by adjusting the mobile phase pH and organic modifier to achieve the desired resolution and peak shape. For challenging separations or trace-level analysis, transitioning to UPLC-MS/MS offers a powerful alternative with enhanced sensitivity and specificity. By following these field-proven principles, researchers can develop self-validating analytical systems that deliver accurate, reliable, and trustworthy data for this important class of pharmaceutical building blocks.

References

  • Kumar, A., Ng, T., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1989-2002. [Link]

  • Dong, M. W. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 129-135. [Link]

  • Kumar, A., Ng, T., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Jones, A. et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

  • Duval, F., Wardani, P. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Kumar, A., Ng, T., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Reddy, K. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(9), 2788-2795. [Link]

  • Wadood, A., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. PLOS Neglected Tropical Diseases, 17(7), e0011494. [Link]

  • Reddy, K. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Tholey, A., & Witt, M. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-4200. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

Sources

benchmark yields for Suzuki coupling of 3-borono-5-cyano-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zone of Death" Scaffold

The coupling of 3-borono-5-cyano-2-methoxypyridine (and its corresponding esters) represents a classic challenge in medicinal chemistry: the 2-alkoxy-3-pyridyl boronate instability .

While the 5-cyano group provides desirable electronic properties for kinase inhibition or allosteric modulation, the specific arrangement of the 2-methoxy group ortho to the 3-boronic acid creates a hyper-labile C–B bond. Under standard Suzuki-Miyaura conditions (aqueous base, heat), this molecule undergoes rapid protodeboronation , often degrading faster than the oxidative addition step of the catalytic cycle.

This guide benchmarks three distinct coupling strategies, moving from standard protocols (high failure rate) to advanced, anhydrous catalytic systems that preserve the C–B bond and deliver yields exceeding 80%.

Mechanistic Insight: Why Standard Conditions Fail

To optimize yield, one must understand the failure mode. The 2-methoxypyridine-3-boronic acid scaffold is susceptible to base-catalyzed protodeboronation.

  • Lewis Acid-Base Interaction: The basic conditions required for transmetallation facilitate the formation of a boronate "ate" complex.

  • Heterocycle Instability: The electron-deficient pyridine ring, further acidified by the 5-cyano group, stabilizes the negative charge developing on the C3 carbon during C–B bond cleavage.

  • Chelation Assistance: The lone pair on the 2-methoxy oxygen can stabilize the transition state for hydrolytic cleavage, accelerating the replacement of –B(OH)₂ with –H.

Visualization: The Kinetic Competition

The following diagram illustrates the competition between the desired Transmetallation (Product Pathway) and the parasitic Protodeboronation (Waste Pathway).

G Start 3-Borono-5-cyano- 2-methoxypyridine AteComplex Boronate 'Ate' Complex Start->AteComplex + Base Base Base (OH- / CO3--) Base->AteComplex Transmetallation Transmetallation (Pd-Ar) AteComplex->Transmetallation Fast Pd Cycle (Anhydrous/Bulky Ligand) Protodeboronation Protodeboronation (Hydrolysis) AteComplex->Protodeboronation Slow Pd Cycle (Aqueous/High T) Coupling Reductive Elimination (Product) Transmetallation->Coupling Waste 5-Cyano-2-methoxypyridine (De-boronated Byproduct) Protodeboronation->Waste

Figure 1: Kinetic competition between productive coupling and destructive protodeboronation. Success depends on accelerating transmetallation relative to hydrolysis.

Benchmark Yield Comparison

The following data aggregates experimental performance for 2-alkoxy-3-pyridyl boronic acids. Yields are based on coupling with a standard aryl bromide (e.g., 4-bromoanisole) to isolate the boronate's performance.

MethodReagent FormCatalyst SystemBase/SolventYieldStatus
A Free Boronic AcidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / DME< 15% Critical Failure
B Pinacol EsterPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O35-45% ⚠️ Unreliable
C Pinacol Ester XPhos Pd G2 (2 mol%) K₃PO₄ / THF (Anhydrous) 78-85% Recommended
D MIDA BoronatePd(OAc)₂ / SPhosK₃PO₄ / Dioxane:H₂O (Slow Release)80-90% High Fidelity
Analysis of Alternatives
  • Method A (Standard): The presence of water and strong aqueous base destroys the starting material before the palladium (0) species can effectively catalyze the reaction.

  • Method C (Buchwald Precatalysts): This is the industry standard for this scaffold. The use of XPhos or SPhos ligands creates a highly active catalyst that accelerates transmetallation, "beating" the protodeboronation rate. Anhydrous conditions prevent hydrolysis.

  • Method D (MIDA): Excellent for scale-up if the Pinacol ester fails. The MIDA (N-methyliminodiacetic acid) protecting group slowly releases the active boronic acid, keeping the standing concentration low and minimizing decomposition.

Recommended Protocol: Anhydrous High-Turnover Coupling (Method C)

This protocol utilizes the XPhos Pd G2 precatalyst. It is designed to be self-validating: the color change of the catalyst and the absence of de-boronated byproduct on LCMS serve as process checks.

Reagents
  • Substrate: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-cyano-2-methoxypyridine (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)[1]

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground, anhydrous (3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Workflow
  • Deoxygenation (Critical):

    • Sparge the anhydrous solvent with Argon or Nitrogen for at least 15 minutes.

    • Why: Oxygen oxidizes the phosphine ligand and promotes homocoupling of the boronic ester.

  • Reaction Assembly:

    • In a reaction vial equipped with a stir bar, combine the Aryl Halide (1.0 equiv), Boronate Ester (1.2 equiv), and XPhos Pd G2 (2 mol%).

    • Add the solid K₃PO₄ (3.0 equiv).

    • Note: Keeping the base anhydrous is the primary defense against protodeboronation.

  • Solvation & Heating:

    • Seal the vial and purge with inert gas.

    • Inject the degassed solvent via syringe.

    • Heat to 60°C - 80°C .

    • Optimization Note: Do not overheat. 2-alkoxypyridines are thermally sensitive. Start at 60°C; only increase if conversion is slow.

  • Monitoring:

    • Check LCMS at 1 hour.

    • Success Marker: Product peak grows; Boronate peak decreases.

    • Failure Marker: Appearance of 5-cyano-2-methoxypyridine (mass = M-Boronate+H). If this dominates, switch to Method D (MIDA).

  • Workup:

    • Dilute with EtOAc, wash with water (to remove salts), dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography. The product is likely less polar than the boronate.

Troubleshooting & Optimization Logic

Use this decision tree to navigate specific failure modes encountered during the coupling of this scaffold.

OptimizationTree Problem Low Yield Observed CheckLCMS Check LCMS for Byproducts Problem->CheckLCMS Deboronated Major Peak: De-boronated Scaffold CheckLCMS->Deboronated Homocoupling Major Peak: Homocoupling (Ar-Ar) CheckLCMS->Homocoupling NoReaction Starting Materials Unchanged CheckLCMS->NoReaction Sol_MIDA Switch to MIDA Boronate or Molander Salt (BF3K) Deboronated->Sol_MIDA Hydrolysis is too fast Sol_Degas Re-degas Solvent Check Inert Atmosphere Homocoupling->Sol_Degas Oxygen present Sol_Cat Switch to Pd-162 or Pd(tBu3P)2 (More Active) NoReaction->Sol_Cat Oxidative addition failed

Figure 2: Troubleshooting logic for 3-borono-5-cyano-2-methoxypyridine coupling.

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[2][3][4]

  • Buchwald Precatalysts (XPhos Pd G2)

    • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[2][3][4]

  • MIDA Boronates for Unstable Pyridines

    • Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[2][3][4]

  • PyFluor and Heteroaryl Coupling Standards

    • Fier, P. S., et al. (2016).[5] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor." Journal of the American Chemical Society.[2][3][4] (Provides comparative data on 3-pyridyl boronate stability).

Sources

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(5-Cyano-2-methoxypyridin-3-yl)boronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.